molecular formula C10H12BrN B15089640 (S)-1-(3-Bromophenyl)but-3-en-1-amine

(S)-1-(3-Bromophenyl)but-3-en-1-amine

Katalognummer: B15089640
Molekulargewicht: 226.11 g/mol
InChI-Schlüssel: CGOUPQXXGWINRE-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(3-Bromophenyl)but-3-en-1-amine is an organic compound that belongs to the class of amines. It features a bromophenyl group attached to a butenyl chain with an amine functional group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromophenyl)but-3-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and allylamine.

    Formation of Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with allylamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated processes are often employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(3-Bromophenyl)but-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydroxide or Grignard reagents.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Saturated amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-1-(3-Bromophenyl)but-3-en-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(3-Chlorophenyl)but-3-en-1-amine: Similar structure with a chlorine atom instead of bromine.

    (S)-1-(3-Fluorophenyl)but-3-en-1-amine: Similar structure with a fluorine atom instead of bromine.

    (S)-1-(3-Methylphenyl)but-3-en-1-amine: Similar structure with a methyl group instead of bromine.

Uniqueness

(S)-1-(3-Bromophenyl)but-3-en-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C10H12BrN

Molekulargewicht

226.11 g/mol

IUPAC-Name

(1S)-1-(3-bromophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H12BrN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10H,1,4,12H2/t10-/m0/s1

InChI-Schlüssel

CGOUPQXXGWINRE-JTQLQIEISA-N

Isomerische SMILES

C=CC[C@@H](C1=CC(=CC=C1)Br)N

Kanonische SMILES

C=CCC(C1=CC(=CC=C1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.